N'-[(1E)-1-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(1E)-1-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Sulfonohydrazide Group: The sulfonohydrazide group is introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling Reaction: The final step involves the coupling of the intermediate with an appropriate aldehyde or ketone to form the desired compound under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonohydrazide group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N’-[(1E)-1-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(2,3-Dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide: Similar structure but lacks the dimethyl and sulfanylidene substituents.
N’-[(1E)-1-(3,4-Dimethyl-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide: Similar structure but lacks the sulfanylidene substituent.
Uniqueness
N’-[(1E)-1-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide is unique due to the presence of both dimethyl and sulfanylidene substituents on the thiazole ring
Properties
Molecular Formula |
C13H15N3O2S3 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S3/c1-9(12-10(2)16(3)13(19)20-12)14-15-21(17,18)11-7-5-4-6-8-11/h4-8,15H,1-3H3/b14-9+ |
InChI Key |
PZMUHJWIDQTLMN-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C(SC(=S)N1C)/C(=N/NS(=O)(=O)C2=CC=CC=C2)/C |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=NNS(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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